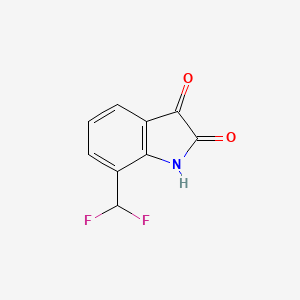

![molecular formula C9H9NOS B11801317 (3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)

(3-Aminobenzo[b]thiophen-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

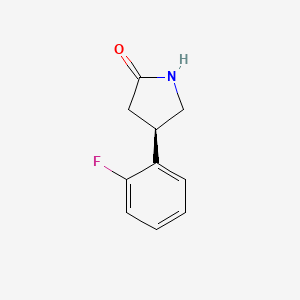

(3-Aminobenzo[b]tiofen-2-il)metanol es un compuesto heterocíclico que pertenece a la familia del benzotiofeno. Los benzotiofenos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal. Este compuesto presenta un grupo amino en la posición 3 y un grupo hidroximetilo en la posición 2 del anillo benzotiofeno, lo que lo convierte en un intermedio valioso en la síntesis de diversos productos farmacéuticos y materiales orgánicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (3-Aminobenzo[b]tiofen-2-il)metanol se puede lograr a través de varios métodos. Un enfoque común implica la síntesis asistida por microondas de andamios de 3-aminobenzo[b]tiofeno. Este método utiliza 2-halobenzonitrilos y tioglicolato de metilo en presencia de trietilamina en DMSO a 130 °C, produciendo el producto deseado con altos rendimientos .

Métodos de producción industrial: La producción industrial de (3-Aminobenzo[b]tiofen-2-il)metanol generalmente implica la síntesis asistida por microondas a gran escala debido a su eficiencia y alto rendimiento. Las condiciones de reacción se optimizan para garantizar la pureza y la consistencia del producto, lo que lo hace adecuado para aplicaciones farmacéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones: (3-Aminobenzo[b]tiofen-2-il)metanol se somete a diversas reacciones químicas, incluidas:

Oxidación: El grupo hidroximetilo se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.

Reducción: El grupo amino se puede reducir para formar la amina correspondiente.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución nucleofílica.

Principales productos formados:

Oxidación: Formación de aldehídos y ácidos carboxílicos.

Reducción: Formación de aminas primarias.

Sustitución: Formación de derivados de benzotiofeno sustituidos.

Aplicaciones Científicas De Investigación

(3-Aminobenzo[b]tiofen-2-il)metanol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.

Mecanismo De Acción

El mecanismo de acción de (3-Aminobenzo[b]tiofen-2-il)metanol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la actividad de la cinasa uniéndose al sitio activo de la enzima, evitando así la fosforilación de las proteínas diana. Esta inhibición interrumpe las vías de señalización celular, lo que lleva a la supresión de la proliferación y metástasis de las células tumorales .

Compuestos similares:

- 3-(4-Aminobenzoetinil)-2-(tiofen-2-il)benzo[b]tiofeno

- 3-Etini-2-(tiofen-2-il)benzo[b]tiofeno

- 3-(2-Aminobenzoetinil)-2-(tiofen-2-il)benzo[b]tiofeno

Comparación: (3-Aminobenzo[b]tiofen-2-il)metanol es único debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. En comparación con otros derivados de benzotiofeno, exhibe una mayor actividad antibacteriana y capacidad antioxidante . Su estructura única también lo convierte en un intermedio valioso en la síntesis de diversos productos farmacéuticos y materiales orgánicos.

Comparación Con Compuestos Similares

- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene

- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

Comparison: (3-Aminobenzo[b]thiophen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, it exhibits higher antibacterial activity and antioxidant capacity . Its unique structure also makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Propiedades

Fórmula molecular |

C9H9NOS |

|---|---|

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

(3-amino-1-benzothiophen-2-yl)methanol |

InChI |

InChI=1S/C9H9NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5,10H2 |

Clave InChI |

ZSWZLHDCTKSFGH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(S2)CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)

![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)